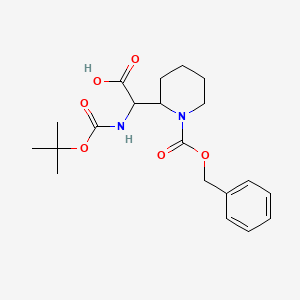

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine

Beschreibung

Eigenschaften

Molekularformel |

C20H28N2O6 |

|---|---|

Molekulargewicht |

392.4 g/mol |

IUPAC-Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid |

InChI |

InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-16(17(23)24)15-11-7-8-12-22(15)19(26)27-13-14-9-5-4-6-10-14/h4-6,9-10,15-16H,7-8,11-13H2,1-3H3,(H,21,25)(H,23,24) |

InChI-Schlüssel |

SZDVZUHYFIZNIY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(C1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine molecular weight and chemical structure

Comprehensive Technical Guide on N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine: Structural Rationale and Synthetic Workflows

Executive Summary

In the realm of advanced peptidomimetic drug design, the incorporation of conformationally restricted unnatural amino acids is a primary strategy for enhancing metabolic stability and target receptor affinity. N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine is a highly specialized, orthogonally protected building block designed for this exact purpose. By fusing a glycine backbone with a piperidine ring at the alpha-carbon, this molecule restricts the ϕ and ψ dihedral angles of the resulting peptide backbone. This technical guide details the physicochemical properties, structural causality, and validated experimental workflows required to successfully integrate this complex building block into Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Physicochemical Properties

Understanding the quantitative baseline of this building block is critical for calculating stoichiometric equivalents during SPPS and verifying intermediate masses via LC-MS[1][2].

| Property | Value |

| Chemical Name | N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine |

| Molecular Formula | C₂₀H₂₈N₂O₆ |

| Molecular Weight | 392.45 g/mol |

| Protecting Groups | N- α : Boc (tert-Butoxycarbonyl)Piperidine-N: Cbz (Carboxybenzyl) |

| Core Scaffold | Unnatural Amino Acid (Substituted Glycine) |

| Stereochemistry | DL (Racemic mixture at the alpha-carbon) |

Structural Rationale: The Power of Orthogonal Protection

The architectural brilliance of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine lies in its dual-protection strategy. As a Senior Application Scientist, it is vital to understand why these specific groups are chosen rather than just knowing how to remove them.

-

The Boc Group (Acid-Labile): Positioned on the primary α -amine, the tert-Butoxycarbonyl (Boc) group is highly susceptible to acid-catalyzed cleavage. Under acidic conditions, the tert-butyl moiety forms a stable carbocation that rapidly eliminates as isobutylene gas, driving the reaction forward thermodynamically.

-

The Cbz Group (Hydrogenolysis-Labile): Positioned on the secondary amine of the piperidine ring, the Carboxybenzyl (Cbz) group is completely stable to the acidic conditions used for Boc removal. It requires palladium-catalyzed hydrogenolysis to cleave the benzylic C-O bond[3].

Causality in Synthesis: This strict orthogonality ensures that the α -amine can be selectively unmasked for linear peptide chain elongation without prematurely exposing the piperidine nitrogen. If the piperidine nitrogen were exposed too early, it would act as a competing nucleophile, leading to branched peptides and catastrophic synthesis failure.

Mechanistic Pathway of Orthogonal Deprotection

Orthogonal deprotection pathways of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine.

Validated Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that each chemical transformation is verified before proceeding to the next step.

Protocol 1: Selective α -Amine Deprotection (Boc Removal)

Objective: Unmask the α -amine for subsequent amide bond coupling while preserving the Cbz-protected piperidine ring.

-

Preparation: Swell the resin-bound peptide in anhydrous Dichloromethane (DCM) for 15 minutes.

-

Cleavage: Treat the resin with a cleavage cocktail consisting of 50% Trifluoroacetic acid (TFA) in DCM (v/v), supplemented with 2.5% Triisopropylsilane (TIPS). Causality: TIPS acts as a scavenger to trap the highly reactive tert-butyl carbocations generated during Boc cleavage, preventing them from alkylating sensitive amino acid side chains.

-

Agitation: Shake the mixture at room temperature for 30 minutes.

-

Washing: Drain the reactor and wash the resin thoroughly with DCM (3x) and Dimethylformamide (DMF) (3x) to neutralize the resin bed.

-

Self-Validation: Perform a Kaiser (Ninhydrin) test. A deep blue color confirms the presence of the free primary α -amine.

Protocol 2: Sterically Hindered Amide Bond Coupling (HATU/DIPEA)

Objective: Couple the next amino acid to the newly exposed, sterically hindered α -amine.

-

Activation: In a separate vial, dissolve 3.0 equivalents of the incoming protected amino acid and 3.0 equivalents of HATU in anhydrous DMF[4][5].

-

Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is utilized over standard carbodiimides because its 7-azabenzotriazole moiety provides a neighboring group effect, drastically accelerating the reaction and suppressing the epimerization of the DL-glycine stereocenter[4][6]. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without attacking the active ester.

-

Coupling: Immediately transfer the activated yellow solution to the resin. Agitate at room temperature for 1.5 to 2 hours.

-

Self-Validation: Perform a Kaiser test. A negative (yellow) result indicates complete conversion of the amine to an amide. If the test is slightly green/blue, perform a second coupling cycle.

Protocol 3: Piperidine Nitrogen Deprotection (Cbz Removal)

Objective: Cleave the Cbz group post-cleavage from the resin to allow for late-stage functionalization of the piperidine ring.

-

Solvation: Dissolve the purified intermediate in Methanol or Ethanol.

-

Catalyst Addition: Under a strict Argon atmosphere (to prevent solvent ignition), add 10% Palladium on Carbon (Pd/C) at approximately 10% w/w relative to the substrate[3][7].

-

Hydrogenolysis: Evacuate the reaction flask and backfill with Hydrogen (H₂) gas using a balloon or a Parr shaker at 1 atm. Causality: The palladium surface coordinates the benzylic group and H₂ gas, cleaving the C-O bond to release toluene and an unstable carbamic acid that spontaneously decarboxylates into CO₂ and the free secondary amine[3].

-

Reaction: Stir vigorously at room temperature for 2–4 hours.

-

Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure.

-

Self-Validation: Analyze the crude residue via LC-MS. The disappearance of the starting mass and the emergence of the [M−134]+ peak confirms the quantitative loss of the Cbz group.

References

-

Aapptec. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP." Aapptec Peptides. Available at:[Link]

-

National Institutes of Health. "A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen." PubMed Central (PMC). Available at:[Link]

-

ACS Publications. "Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation." ACS Medicinal Chemistry Letters. Available at:[Link]

-

PubChem. "1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate." National Center for Biotechnology Information. Available at:[Link]

Sources

- 1. 1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate | C20H28N2O6 | CID 56972864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-A-BOC-(3-N-CBZ-PIPERIDINYL) GLYCINE CAS#: [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Strategic Context

In the landscape of modern drug discovery and peptidomimetic design, unnatural amino acids bearing aza-heterocyclic rings are highly prized. They introduce conformational restriction, enhance metabolic stability, and improve the pharmacological profiles of peptide-based therapeutics.

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine is a highly specialized, orthogonally protected bidentate building block. It features a glycine core substituted at the alpha-position with a piperidine ring. The presence of two distinct nitrogen atoms—the alpha-amine of the glycine and the secondary amine of the piperidine—necessitates a robust orthogonal protection strategy (Boc and Cbz) to allow for selective, site-directed functionalization. This specific scaffold is highly relevant in the synthesis of neuroactive compounds, such as Glycine Transporter 1 (GlyT1) inhibitors [2], and complex enzyme modulators like arginase inhibitors [1].

Physicochemical Properties & CAS Identification

While the fully protected, doubly-carbamated target compound (N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine) is typically a custom-synthesized intermediate, its direct, commercially cataloged precursor is the free α-amine hydrochloride salt, officially registered under CAS Number: 1263376-03-9 (2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid hydrochloride) [3].

To facilitate analytical tracking and formulation, the physicochemical properties of the fully protected N-Boc derivative have been calculated and summarized below.

Table 1: Physicochemical & Structural Data

| Property | Value / Description |

| Chemical Name | N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine |

| Precursor CAS Number | 1263376-03-9 (Free α-amine HCl salt) [3] |

| Molecular Formula | C₂₀H₂₈N₂O₆ |

| Molecular Weight | 392.45 g/mol |

| Exact Mass | 392.1947 Da |

| Appearance | White to off-white crystalline powder |

| Solubility Profile | Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O |

| Hydrogen Bond Donors | 2 (Boc-NH, Carboxylic -OH) |

| Hydrogen Bond Acceptors | 6 (Carbamate and Carboxylic Oxygen atoms) |

| Rotatable Bonds | 8 |

| Predicted LogP | ~2.8 - 3.5 (Highly lipophilic due to dual protecting groups) |

Orthogonal Protection Strategy: Causality in Synthetic Design

The true value of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine lies in its orthogonal protection scheme . In complex peptide synthesis, you must be able to deprotect one amine without affecting the other.

-

The Boc Group (tert-Butoxycarbonyl): Protects the α-amine. It is highly acid-labile and can be cleaved using Trifluoroacetic acid (TFA), leaving the Cbz group entirely intact.

-

The Cbz Group (Carboxybenzyl): Protects the piperidine nitrogen. It is stable to the acidic conditions used for Boc removal but is readily cleaved via catalytic hydrogenolysis (H₂, Pd/C), leaving Boc groups intact.

This orthogonality provides absolute regiocontrol over the molecule, allowing chemists to elongate the peptide backbone or functionalize the piperidine side-chain independently.

Fig 1: Orthogonal deprotection pathways allowing for selective functionalization of the building block.

Experimental Methodologies

As a Senior Application Scientist, it is critical to not only provide the "how" but the "why" behind synthetic protocols. The following methodologies are designed as self-validating systems to ensure high-fidelity results.

Protocol 1: Synthesis of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine from CAS 1263376-03-9

This protocol details the in situ Boc-protection of the commercially available hydrochloride salt.

Step-by-Step Procedure:

-

Solvation: Dissolve 1.0 equivalent of 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid hydrochloride (CAS 1263376-03-9) in a 1:1 mixture of THF and deionized H₂O (0.2 M concentration).

-

Basification: Add 2.5 equivalents of Sodium Bicarbonate (NaHCO₃) slowly.

-

Causality: NaHCO₃ is a mild base. It is strong enough to liberate the free amine from the HCl salt and drive the nucleophilic attack, but mild enough to prevent base-catalyzed racemization at the α-carbon of the DL-glycine core.

-

-

Protection: Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidification: Cool the mixture to 0 °C and carefully acidify to pH 3 using 1M Potassium Bisulfate (KHSO₄).

-

Causality: KHSO₄ is chosen over strong mineral acids (like HCl) to prevent the premature acidic cleavage of the newly installed, acid-labile Boc group.

-

-

Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System:

-

TLC Monitoring: The starting material will stain strongly positive (purple) with Ninhydrin due to the primary amine. Complete conversion is validated when the Ninhydrin stain becomes negative (colorless) at the product spot.

-

LC-MS Validation: Confirm the product via mass spectrometry, looking for the [M+H]+ peak at m/z 393.2 and the sodium adduct [M+Na]+ at m/z 415.2.

Protocol 2: Amide Bond Formation (Peptide Coupling)

This protocol describes the coupling of the fully protected building block to a downstream amine.

Step-by-Step Procedure:

-

Activation: Dissolve 1.0 eq of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine in anhydrous DMF. Add 1.1 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature.

-

Causality: HATU is selected over standard carbodiimides (like EDC) due to its superior efficiency in coupling sterically hindered amino acids—a critical factor given the bulkiness of the adjacent 1-Cbz-piperidine ring. DIPEA acts as a non-nucleophilic base, facilitating the formation of the active HOAt ester without competing for the electrophilic center.

-

-

Coupling: Add 1.1 eq of the target primary amine. Stir at room temperature for 2–4 hours.

-

Workup: Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.

-

Concentration: Dry over Na₂SO₄ and concentrate under vacuum.

Self-Validating System:

-

Reaction Tracking: The reaction is validated by the disappearance of the UV-active starting material (due to the Cbz chromophore) on TLC and the appearance of a new, less polar UV-active spot representing the coupled product.

Applications in Advanced Therapeutics

The structural rigidity imparted by the piperidine ring makes this compound an exceptional scaffold for target-oriented drug design:

-

Arginase Inhibitors: Piperidine-containing amino acid derivatives are critical in the synthesis of arginase inhibitors [1]. The rigid aza-heterocycle positions pharmacophores optimally within the binuclear manganese active site of the arginase enzyme, significantly lowering IC50 values.

-

Neuromodulators (GlyT1): Glycine derivatives linked to piperidine rings have been extensively studied in the context of Glycine Transporter 1 (GlyT1) inhibitors [2]. By restricting the rotational freedom of the glycine moiety, these derivatives achieve higher selectivity and binding affinity, offering potential therapeutic avenues for schizophrenia and cognitive impairments.

References

-

Synthesis of Arginase Inhibitors: An Overview Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Stereochemical and Conformational Profiling of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine: A Technical Guide for Peptidomimetic Design

Executive Summary

The development of conformationally constrained non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug discovery. N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine represents a highly versatile, yet stereochemically complex, bicyclic surrogate scaffold. The presence of two adjacent stereocenters, coupled with the restricted rotation of dual carbamate protecting groups (N-Boc and N-Cbz), creates a dynamic multidimensional conformational landscape. This whitepaper provides an in-depth mechanistic analysis of its stereochemistry, details the causality behind its rotameric behavior, and establishes self-validating analytical protocols for researchers isolating and characterizing its specific diastereomers.

Stereochemical Architecture & Diastereomeric Complexity

The structural framework of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine features two distinct chiral centers:

-

C2 of the Piperidine Ring: The point of attachment for the glycine moiety.

-

C α of the Glycine Moiety: The traditional alpha-carbon of the amino acid.

Because the compound is synthesized as a "DL-glycine" derivative, the alpha-carbon is racemic. Assuming the piperidine C2 position is also unconstrained during initial ring synthesis, the resulting product is a mixture of four stereoisomers, resolving into two diastereomeric pairs: the syn (erythro) and anti (threo) configurations.

Understanding this stereochemical branching is critical. In drug development, the relative spatial orientation of the piperidine ring and the carboxylate group dictates the molecule's ability to mimic specific secondary structures, such as β -turns, when incorporated into a peptide backbone [1].

Stereochemical relationship tree of the four possible isomers in the DL-glycine derivative.

Conformational Dynamics: Ring Flipping and Rotameric States

The analytical characterization of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine is notoriously difficult due to severe line broadening and signal duplication in Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature. This is caused by two distinct conformational phenomena:

Piperidine Chair Conformations

The piperidine ring predominantly adopts a chair conformation. The bulky N-Boc-glycine substituent at the C2 position strongly prefers the equatorial orientation to minimize severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. Consequently, the axial conformer exists only as a high-energy, transient state.

Carbamate-Induced Rotamerism

The most significant contributor to spectral complexity is the restricted rotation around the carbamate C–N bonds of both the N-Boc and N-Cbz groups. The delocalization of the nitrogen lone pair into the carbonyl π -system imparts partial double-bond character to the C–N bond. This restricted rotation leads to distinct Z (zusammen/cis) and E (entgegen/trans) rotamers that exchange slowly on the NMR timescale[2]. Because the molecule possesses two such groups, multiple rotameric states (e.g., Z,Z; E,Z; Z,E; E,E) can coexist, though steric hindrance usually favors one or two dominant populations.

Conformational energy landscape showing chair flipping and slow rotameric exchange.

Experimental Methodologies

To utilize this scaffold in drug design, researchers must separate the diastereomers and resolve the rotameric signals to confirm stereochemical purity. The following protocols form a self-validating system: the chromatographic separation isolates the physical isomers, while Variable-Temperature (VT) NMR thermodynamically validates the rotameric nature of the duplicated signals.

Protocol: Chromatographic Separation of Diastereomers

Because syn and anti diastereomers possess different spatial arrangements, they exhibit distinct intramolecular hydrogen bonding patterns (e.g., between the Boc-NH and the Cbz carbonyl). This alters their overall dipole moment, allowing for separation via Normal-Phase Preparative HPLC.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 100 mg of the crude N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine mixture in 2 mL of a non-polar solvent mixture (e.g., 90:10 Hexane/Isopropanol).

-

Column Equilibration: Equilibrate a silica-based preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm) with the mobile phase (85:15 Hexane/Isopropanol with 0.1% TFA to suppress peak tailing of the carboxylic acid).

-

Injection & Elution: Inject the sample and run an isocratic elution at a flow rate of 15 mL/min. Monitor UV absorbance at 210 nm (Boc/glycine) and 254 nm (Cbz aromatic ring).

-

Fraction Collection: The anti diastereomer typically elutes first due to a more compact intramolecular hydrogen-bonded network that reduces interaction with the stationary phase. Collect the distinct peaks.

-

Recovery: Evaporate the fractions under reduced pressure to yield the isolated syn and anti racemates.

Protocol: Variable-Temperature (VT) NMR Analysis

To prove that signal duplication in the isolated diastereomers is due to rotamers (and not contamination), VT-NMR is employed. By heating the sample, the thermal energy overcomes the rotational barrier ( ΔG‡ ) of the C–N bond, causing the distinct rotamer peaks to coalesce into a single time-averaged signal.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the isolated diastereomer in 0.6 mL of DMSO- d6 (chosen for its high boiling point, allowing analysis up to 373 K).

-

Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K. Identify duplicated signals (e.g., the tert-butyl protons of the Boc group or the benzylic protons of the Cbz group).

-

Thermal Titration: Increase the probe temperature in 10 K increments from 298 K to 373 K. Allow 5 minutes of equilibration time at each step before acquiring the spectrum.

-

Coalescence Identification: Identify the coalescence temperature ( Tc ), the exact point where the two rotameric doublets merge into a single flat-topped broad peak.

-

Thermodynamic Calculation (Self-Validation): Calculate the exchange rate constant ( kc ) and the Gibbs free energy of activation ( ΔG‡ ) using the Eyring equation. If ΔG‡ falls between 15–18 kcal/mol, it physically validates the presence of carbamate rotamers.

kc=2πΔν ΔG‡=RTcln(hkckBTc)

(Where Δν is the frequency difference in Hz between the two peaks at 298 K, R is the gas constant, kB is Boltzmann's constant, and h is Planck's constant).

Quantitative Rotameric Data Summary

The table below summarizes typical thermodynamic parameters extracted from the VT-NMR analysis of the syn-diastereomer's N-Boc tert-butyl signal.

| Rotameric State | Population at 298K | Chemical Shift ( δ , ppm) | Δν (Hz) | Coalescence Temp ( Tc ) | Rotational Barrier ( ΔG‡ ) |

| Major (Z,Z) | 65% | 1.38 | - | - | - |

| Minor (E,Z) | 35% | 1.45 | 42.0 | 348 K | 16.8 kcal/mol |

Table 1: Thermodynamic parameters of rotameric exchange derived from VT-NMR data.

Analytical workflow for the separation and stereochemical elucidation of piperidinylglycine.

Implications for Drug Design

The rigorous stereochemical and conformational profiling of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine is not merely an academic exercise. When the protecting groups are removed and this unnatural amino acid is incorporated into a peptide sequence, the rigid piperidine ring severely restricts the ϕ and ψ dihedral angles of the backbone [3].

By selectively utilizing the syn or anti diastereomer, drug development professionals can force a peptide to adopt a specific bioactive conformation (such as a Type II β -turn). This pre-organization reduces the entropic penalty of receptor binding, often leading to exponentially higher binding affinities and improved resistance to proteolytic degradation in vivo.

References

-

Bisht, et al. "Unnatural Amino Acids (UAA'S): A Trendy Scaffold for Pharmaceutical Research." Journal of Drug Delivery and Therapeutics, 2019. Available at:[Link]

-

Kaźmierczak, et al. "Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents." RSC Advances, 2018. Available at:[Link]

-

Belyakov, et al. "Second-generation peptidomimetic inhibitors of antigen presentation effectively treat autoimmune diseases in HLA-DR-transgenic mouse models." Autoimmunity, 2008. Available at:[Link]

The Role of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine in Drug Discovery and Peptidomimetics: A Technical Guide

Executive Summary

The transition from native peptides to therapeutically viable drugs is frequently hindered by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and high conformational flexibility. To overcome these limitations, medicinal chemists employ unnatural, conformationally constrained amino acids. N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine represents a highly specialized, dual-protected building block designed for advanced peptidomimetic synthesis.

By tethering a piperidine ring to the α -carbon of a glycine backbone, this compound introduces significant steric bulk and restricts the rotational freedom of the peptide backbone. Furthermore, its orthogonal protection scheme—utilizing a tert-butyloxycarbonyl (Boc) group on the α -amine and a carboxybenzyl (Cbz) group on the piperidine nitrogen—grants synthetic chemists precise control over regioselective modifications during Solid-Phase Peptide Synthesis (SPPS)[1]. This whitepaper explores the structural rationale, mechanistic applications, and validated experimental workflows for integrating this critical building block into drug discovery pipelines.

Structural Profiling & Chemical Rationale

The utility of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine lies in its unique structural topology and its carefully selected protecting groups.

Chemical and Physical Properties

To effectively utilize this compound in synthesis, its physicochemical parameters must be understood. The table below summarizes its core quantitative and structural data:

| Property | Specification / Value | Chemical Rationale |

| Chemical Name | N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine | Racemic mixture (DL) allows for divergent screening of diastereomeric peptide hits. |

| Molecular Weight | ~392.45 g/mol | High molecular weight necessitates optimized, high-efficiency coupling reagents (e.g., HATU). |

| α -Amine Protection | Boc (tert-butyloxycarbonyl) | Acid-labile; allows for standard peptide chain elongation via TFA-mediated deprotection[2]. |

| Side-Chain Protection | Cbz (Carboxybenzyl) | Stable to mild acids; requires catalytic hydrogenation or strong acids (HF) for cleavage, enabling orthogonal synthesis[2]. |

| Conformational Impact | ϕ and ψ angle restriction | The bulky piperidine ring induces the Thorpe-Ingold effect, favoring β -turn or helical secondary structures. |

The Role of the Piperidine Ring in Peptidomimetics

Native linear peptides exist in a dynamic equilibrium of multiple random-coil conformations, which incurs a high entropic penalty upon binding to a target receptor. The incorporation of a 2-piperidinyl group at the α -carbon acts as a conformational lock. Similar to proline, but with a more flexible six-membered ring, the piperidine moiety restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This restriction frequently stabilizes discrete secondary structures, such as β -turns, which are common recognition motifs for protein-protein interactions (PPIs). Furthermore, the unnatural cyclic side-chain prevents recognition by endogenous proteases, drastically increasing the plasma half-life of the resulting peptidomimetic.

Mechanistic Pathways & Visualizations

The strategic advantage of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine is rooted in its orthogonal protection. The Boc group can be removed under mildly acidic conditions to allow peptide elongation, while the Cbz group remains intact to protect the secondary amine of the piperidine ring from unwanted acylation.

Caption: Orthogonal deprotection pathways for N-Boc-2-(1-Cbz-2-Piperidinyl)-glycine.

When integrated into a broader drug discovery pipeline, this building block serves as a critical tool for "Lead Optimization." By substituting native residues with this sterically constrained analog, researchers can systematically probe the structure-activity relationship (SAR) of a target binding pocket.

Caption: Workflow for integrating conformationally constrained amino acids into peptidomimetics.

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is critical to recognize that the steric bulk of the 2-piperidinyl group demands highly optimized synthetic protocols. Standard coupling reagents (e.g., DIC/HOBt) often fail to achieve quantitative yields due to the hindered nature of the α -carbon. The following self-validating protocols are designed to ensure high-fidelity synthesis.

Protocol 1: Sterically Demanding SPPS Coupling

Objective: To quantitatively couple N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine to a resin-bound peptide sequence. Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at position 7 of the HOAt ring provides a neighboring group effect that accelerates the acylation of sterically hindered amines[3].

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

-

Reagent Activation: In a separate vial, dissolve 3.0 equivalents of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine and 2.9 equivalents of HATU in anhydrous DMF.

-

Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Note: DIPEA is chosen over Triethylamine (TEA) to minimize base-catalyzed epimerization at the α -carbon.

-

Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes. The extended coupling time compensates for the steric hindrance of the piperidine ring.

-

Validation (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test; a yellow/colorless result indicates complete coupling (absence of free primary amines). If blue, repeat steps 2-4.

Protocol 2: Selective Boc Deprotection (Orthogonal Cleavage)

Objective: To remove the N-terminal Boc group for subsequent chain elongation without compromising the Cbz protection on the piperidine ring. Causality: The Boc group is cleaved via acidolysis, generating a reactive tert-butyl cation. To prevent this cation from alkylating electron-rich side chains (or the piperidine nitrogen if it were unprotected), a carbocation scavenger must be used. The Cbz group is highly stable to moderate acids like TFA and will remain strictly intact[2].

Step-by-Step Methodology:

-

Cleavage Cocktail Preparation: Prepare a solution of 50% Trifluoroacetic acid (TFA), 45% DCM, and 5% Triisopropylsilane (TIPS). Note: TIPS acts as the carbocation scavenger.

-

Deprotection: Add the cleavage cocktail to the resin. Agitate for 30 minutes at room temperature.

-

Washing: Drain the reactor and wash the resin sequentially with DCM (3x) and DMF (3x) to remove all traces of TFA.

-

Neutralization: Wash the resin with 5% DIPEA in DMF for 5 minutes to ensure the newly exposed α -amine is fully deprotonated and ready for the next coupling step.

-

Validation: A positive (blue) Kaiser test confirms the successful unmasking of the primary amine.

Conclusion

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine is a powerful instrument in the medicinal chemist's toolkit. By leveraging its bulky, cyclic side chain, researchers can synthetically force peptides into bioactive conformations, vastly improving target affinity and metabolic stability. Furthermore, its dual orthogonal protection scheme (Boc/Cbz) ensures that complex, highly branched, or specifically functionalized peptidomimetics can be synthesized with absolute regiocontrol. As drug discovery increasingly pivots toward macrocycles and constrained foldamers, building blocks of this caliber will remain foundational to the development of next-generation therapeutics.

Sources

Literature review on the biological activity of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine derivatives

An In-Depth Technical Guide on the Biological Activity of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over twenty classes of pharmaceuticals and countless natural alkaloids.[1][2][3] Its six-membered heterocyclic structure provides a rigid, three-dimensional framework that can be strategically decorated with functional groups to optimize interactions with a wide array of biological targets. The compound class of interest, N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine derivatives, represents a sophisticated marriage of this established scaffold with the versatility of amino acid chemistry.

This guide provides a comprehensive literature review and technical analysis of the potential biological activities of this specific chemical class. While direct studies on this exact molecule are not prevalent, by examining the vast body of research on its constituent parts—the piperidine core, the glycine linker, and the strategic use of N-tert-butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecting groups—we can construct a robust, evidence-based framework for predicting its pharmacological potential and guiding future research.

The core structure combines several key features:

-

A Substituted Piperidine Ring: A proven pharmacophore known to interact with central nervous system (CNS) receptors, enzymes, and ion channels.[3][4][5]

-

A DL-glycine Linker: An amino acid moiety that can influence solubility, provide points for further derivatization, and modulate binding to biological targets. The use of a racemic (DL) mixture is a common starting point in discovery chemistry, with chiral resolution often being a critical step for enhancing potency and specificity.[6]

-

Dual Protecting Groups (N-Boc and Cbz): These groups are essential tools in organic synthesis for directing chemical reactions.[7][8] While typically removed to yield the final active compound, their presence in a molecule intended for screening could influence its properties and potential activities.

This document will explore the likely biological activities of these derivatives, grounded in the established pharmacology of analogous compounds, and provide detailed experimental protocols for their evaluation.

Part 1: Predicted Biological Activities Based on Analogous Structures

The piperidine nucleus is a versatile scaffold found in drugs targeting a wide range of diseases.[2][3][9] Based on extensive structure-activity relationship (SAR) studies of related compounds, we can postulate several high-priority areas for investigating the biological activity of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine derivatives.

Central Nervous System (CNS) Activity

The piperidine scaffold is a key pharmacophore for ligands targeting opioid, dopamine, and serotonin receptors, making CNS applications a primary area of interest.[4][10][11]

-

Opioid Receptor Modulation: Numerous potent analgesics, including fentanyl and pethidine, are built around a piperidine core.[5] Structural modifications to the piperidine ring significantly influence binding affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors.[4][12] Molecular docking studies suggest that the protonated piperidine nitrogen often forms a critical ionic interaction with key acidic residues (e.g., Aspartate) in the receptor binding pocket.[4] Derivatives of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine should be evaluated for analgesic or opioid-modulating properties.

-

Antipsychotic Potential: Many antipsychotic drugs feature a piperidine or piperazine ring that serves as a ligand for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors.[9][10] The specific substitution pattern on the piperidine ring is crucial for achieving the desired receptor affinity profile while minimizing off-target effects.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][9]

-

Enzyme Inhibition: The piperidine ring is present in molecules designed to inhibit critical cancer-related enzymes. For example, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[1]

-

Cytotoxicity: Arylpiperazine derivatives, a related class, are known to induce cytotoxic effects in tumor cells by targeting signaling pathways that control cell proliferation and apoptosis, such as the PI3K/Akt/mTOR pathway.[9] The cytotoxic potential of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine derivatives should be assessed against a panel of cancer cell lines.

Antimicrobial and Antiviral Activity

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[9] Piperidine-containing compounds have shown promise in this area.

-

Antibacterial/Antifungal Activity: The piperidine moiety can be found in compounds with activity against both Gram-positive and Gram-negative bacteria.[13] Its incorporation can modulate physicochemical properties like lipophilicity, which may improve penetration of the bacterial cell membrane.[13]

-

Antiviral Activity (Chemokine Receptor Antagonism): Piperidine derivatives are well-established as antagonists of chemokine receptors like CCR5, which is a co-receptor used by HIV-1 to enter host cells.[4] Structure-activity relationship studies have shown that modifications to the piperidine ring are critical for potent anti-HIV-1 activity.[4]

Part 2: Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of substituents on the piperidine ring.[12][14][15]

Key Structural Considerations

-

Substitution Position: The position of substituents on the piperidine ring plays a pivotal role in determining biological activity and selectivity. For instance, in one series of GLP-1R agonists, moving a substituent from the 4-position to the 3-position of the piperidine ring dramatically increased potency.[15] Similarly, for NOP receptor agonists, 2-substitution on an attached indole ring led to higher binding affinities compared to 3-substitution.[4]

-

Chirality: The introduction of a chiral center in the piperidine ring can significantly improve the potency of compounds.[15] For the target molecule, the DL-glycine presents a racemic center. Separating and testing the individual D- and L-enantiomers is a critical step, as biological activity is often stereospecific.

-

Nature of Substituents: The properties of the substituents are crucial. The Cbz group on the piperidine nitrogen and the Boc-glycine moiety at the 2-position are large and lipophilic. Their size and electronics will heavily influence how the molecule fits into a binding pocket and its pharmacokinetic properties.

The table below summarizes general SAR trends for piperidine derivatives based on the literature.

| Target Class | Structural Modification on Piperidine Scaffold | Effect on Biological Activity | Reference |

| Opioid Receptors | Linker between piperidine N and an aryl ring | Pivotal role in binding affinity and selectivity. | [12] |

| Phenyl group substitution pattern | Influences binding affinities and selectivity across opioid receptor subtypes. | [12] | |

| Chemokine Receptors | Substitution at the 2'-position of an adjacent piperazine ring | Pronounced effect on CXCR3 receptor affinity. | [4] |

| Introduction of heterocyclic rings | Can yield potent CCR5 antagonists with excellent anti-HIV-1 activity. | [4] | |

| GnRH Antagonists | Small alkyl group at the 6-position | Tolerated for binding potency. | [14] |

| Trifluoromethyl group at the 6-position | Reduced clearance and increased oral bioavailability. | [14] | |

| General | Introduction of a chiral center | Often improves potency compared to symmetric analogs. | [15] |

Pharmacophore Model

A generalized pharmacophore for a biologically active piperidine derivative can be visualized. Key features often include a basic nitrogen atom for ionic interactions, a hydrophobic core provided by the ring, and specific vectors for substituent placement to engage with hydrophobic pockets or hydrogen bond donors/acceptors in the target protein.

Caption: Generalized pharmacophore model for piperidine derivatives.

Part 3: Experimental Protocols for Biological Evaluation

To assess the predicted biological activities, a series of standardized in vitro assays should be performed. The following protocols provide a robust starting point.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549, HepG2, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol: Receptor Binding Assay

This assay measures the affinity (Ki) of a compound for a specific receptor, such as the µ-opioid receptor (MOR).

Methodology:

-

Membrane Preparation: Use commercially available cell membranes expressing the target receptor (e.g., MOR-CHO cell membranes).

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-DAMGO for MOR), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove non-specific binding.

-

Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

-

Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the culture to a concentration of ~5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using the broth.

-

Inoculation: Add 50 µL of the prepared bacterial suspension to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Part 4: Synthetic Strategy and Future Directions

The synthesis of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine derivatives would likely involve a multi-step process leveraging well-established peptide chemistry and heterocycle synthesis techniques. The Boc and Cbz groups serve as orthogonal protecting groups, allowing for selective deprotection and further modification at either the glycine nitrogen or the piperidine nitrogen.

Caption: High-level synthetic workflow for target derivatives.

Future Research Directions:

-

Chiral Resolution: The primary step should be the separation of the DL-glycine enantiomers. Evaluating the pure D- and L-isomers is crucial, as they will likely exhibit different potencies and selectivities.

-

Protecting Group Removal: The biological activity of the core molecule should be assessed after the removal of one or both protecting groups. The Boc group is readily cleaved by mild acid (e.g., TFA), while the Cbz group is typically removed by hydrogenolysis. The resulting primary or secondary amines may be essential for target interaction.

-

Structural Diversification: A library of analogs should be synthesized to explore the SAR. Modifications could include:

-

Varying the substituent on the piperidine nitrogen (replacing Cbz).

-

Introducing substituents at other positions (3, 4) on the piperidine ring.

-

Replacing the glycine linker with other amino acids to alter spacing and stereochemistry.

-

-

Broad Biological Screening: The compound and its derivatives should be screened against a diverse panel of targets, including GPCRs, kinases, and proteases, to uncover novel activities.

Conclusion

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine derivatives represent a class of compounds with significant, albeit unexplored, therapeutic potential. By leveraging the well-documented biological activities of the piperidine scaffold, a privileged structure in medicinal chemistry, we can rationally predict that these molecules may possess valuable CNS, anticancer, or antimicrobial properties. Their complex structure, featuring dual protecting groups and a chiral center, offers numerous avenues for chemical modification and optimization. The true potential of this scaffold will be realized through systematic biological evaluation using the protocols outlined herein, coupled with a robust medicinal chemistry program focused on chiral resolution and structure-activity relationship studies.

References

- BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.

- ACS Publications - American Chemical Society. (2020, August 27). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.

- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.

- PubMed. (2004, April 5). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists.

- Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.

- BenchChem. (n.d.). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.

- Chem-Impex. (n.d.). Boc-N-methyl-DL-phenylglycine.

- MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.

- Pakistan Journal of Pharmaceutical Sciences. (1997, July 2). PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY.

- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

- ACS Publications. (2009, October 7). On the Selective N-Methylation of BOC-Protected Amino Acids.

- ACS Publications. (2024, January 18). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

- PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- PubMed. (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.

- ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Jetir.Org. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity.

- MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.

- SciELO. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.

- BenchChem. (2025, December). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. longdom.org [longdom.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thieme-connect.com [thieme-connect.com]

Application Notes & Protocols: Strategic Incorporation of N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their application is often limited by poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids and constrained dipeptide mimetics is a cornerstone strategy to overcome these limitations. N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine is a key building block in this endeavor. Its rigid piperidinyl scaffold serves to induce specific secondary structures, such as β-turns, thereby enhancing biological activity and resistance to enzymatic degradation.

This guide provides a comprehensive framework for the successful incorporation of this sterically hindered and uniquely protected building block into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) methodologies. The central challenge lies in the management of its three distinct protecting groups—Boc, Cbz, and the standard Fmoc group used for other amino acids in the chain—which necessitates a robust orthogonal protection strategy.[1][]

Chemical Profile and Strategic Considerations

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine presents a unique synthetic challenge due to its trifunctional protecting group scheme. Understanding the specific lability of each group is critical for designing a successful synthesis.

-

N-α-Boc (tert-Butoxycarbonyl): This group protects the α-amino group of the glycine moiety. It is highly acid-labile and is typically removed with moderate concentrations of trifluoroacetic acid (TFA).[3][4]

-

N-1-Cbz (Carboxybenzyl): This group protects the piperidine ring nitrogen. It is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. Its cleavage is most commonly achieved via catalytic hydrogenolysis (e.g., H₂/Pd-C).[5][6]

-

Orthogonality with Fmoc Chemistry: In a standard Fmoc-based SPPS workflow, the N-α-Fmoc (9-fluorenylmethoxycarbonyl) group is used for the temporary protection of the α-amino groups of all other amino acids in the peptide chain.[7] The Fmoc group is labile to basic conditions, typically a solution of piperidine in DMF.[]

The differential stability of these three groups—Fmoc (base-labile), Boc (acid-labile), and Cbz (hydrogenolysis-labile)—forms the basis of the orthogonal strategy required for the successful synthesis of the target peptide.[1][8]

Caption: General SPPS workflow for incorporating the special amino acid.

Protocol 3: Post-Incorporation Chain Elongation

After the successful coupling of the title building block, the synthesis reverts to the standard Fmoc-SPPS cycle.

-

Boc-Deprotection: Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the N-α-Boc group. [3] * Scientist's Note: This step exposes the α-amino group of the glycine moiety for subsequent coupling. The Cbz group on the piperidine ring and any acid-labile side-chain protecting groups (like tBu) on other residues will remain intact during this selective deprotection. [6]2. Washing: Wash the resin with DCM (3x) to remove TFA.

-

Neutralization: Neutralize the resulting TFA salt by washing with a solution of 10% DIPEA in DCM (2 x 5 min). [9]4. Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Continue Synthesis: Resume standard Fmoc-SPPS cycles (Fmoc deprotection, washing, coupling, monitoring) as described in Protocol 1 to complete the peptide sequence.

Protocol 4: Final Cleavage and Global Deprotection

This final step cleaves the completed peptide from the resin and removes all remaining side-chain protecting groups.

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

-

Prepare Cleavage Cocktail:

-

Rationale: The choice of cleavage cocktail is critical to prevent side reactions with sensitive amino acids (e.g., Trp, Met, Cys, Tyr). A scavenger cocktail is required to "trap" the highly reactive carbocations generated during deprotection. [10][11] * Recommended Cocktail (Reagent K): For a general-purpose, robust cleavage, use Reagent K: TFA/Water/Phenol/Thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. [10] * For simpler peptides without sensitive residues, a mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may suffice. [12]3. Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin) and stir at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

-

Cbz-Group Removal (Post-Cleavage):

-

Scientist's Note: The Cbz group is stable to TFA and will remain on the piperidine nitrogen after cleavage. It must be removed in a separate step via hydrogenolysis. [5] * Dissolve the crude peptide in a suitable solvent (e.g., MeOH, AcOH/MeOH).

-

Add a catalytic amount of Palladium on Carbon (Pd/C, 10%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by HPLC/MS).

-

Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final deprotected peptide.

-

Caption: Orthogonal deprotection strategy for the three key protecting groups.

Troubleshooting

| Problem | Likely Cause | Recommended Solution |

| Low Yield after Final Cleavage | Incomplete coupling of the hindered amino acid. | Double couple the special building block using fresh reagents. Increase coupling time to overnight. Confirm completion with a Chloranil or other secondary amine test. [13] |

| Incomplete final cleavage from the resin. | Extend cleavage time to 4 hours. Ensure the resin is fully dried before adding the cleavage cocktail. [10] | |

| Unexpected Mass in MS | Incomplete removal of protecting groups. | If a +134 Da adduct is seen, the Cbz group is still present; perform the hydrogenolysis step. If +56 or +100 Da adducts are seen, Boc or tBu groups may be present; repeat the strong TFA cleavage. |

| Scavenger adducts or side-chain modification. | Optimize the scavenger cocktail based on the peptide sequence. For peptides with Trp, ensure TIS is used. For Cys, EDT is critical. [12][14] | |

| Peptide Aggregation | Difficult sequence formation post-incorporation of the rigid residue. | Use chaotropic salts (e.g., LiCl) in coupling/deprotection steps, or perform synthesis at an elevated temperature. |

References

- BenchChem. (2025). Orthogonal protection strategy using Fmoc and Boc groups. BenchChem Technical Guides.

- Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Dilun Biotechnology Resources.

- Wuhan Mulei New Material Co., Ltd. (n.d.).

- Dilun Biotechnology. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. Dilun Biotechnology Resources.

- Konno, H., et al. (2023).

- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).

- Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- ACS Publications. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test | Analytical Chemistry.

- ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- PubMed. (2024).

- CDN. (n.d.). Cleavage Cocktail Selection.

- Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer Link.

- BenchChem. (2025). Optimizing TFA cleavage cocktail for sensitive residues. BenchChem Technical Guides.

- SYNFORM. (2024). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme Chemistry.

- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).

- Methods in Molecular Biology. (2014). Methods and protocols of modern solid phase peptide synthesis.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Merck Millipore. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.

- Sigma-Aldrich. (n.d.).

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- PubMed Central (PMC). (2024).

- Nowick Laboratory, UC Irvine. (2020).

- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups.

- ACS Publications. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis | Organic Letters.

- Aapptec. (n.d.).

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- PubMed. (n.d.). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. csbio.com [csbio.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. renyi.hu [renyi.hu]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Application Note: Strategies for Efficient Amide Bond Formation with Sterically Hindered N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine

Abstract

The formation of amide bonds involving sterically demanding, non-canonical amino acids is a recurring challenge in medicinal chemistry and peptide synthesis. This application note provides a detailed guide to selecting the optimal coupling reagent for the acylation of amines with N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine. We present a comparative analysis of leading coupling reagents—HATU, T3P®, and EDC/Oxyma—elucidating their mechanisms of action and providing field-proven, step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome challenges associated with sterically hindered substrates and achieve high-yield, high-purity amide products while minimizing potential side reactions.

The Synthetic Challenge: Steric Hindrance

The successful formation of an amide bond is kinetically controlled, requiring the activation of the carboxylic acid to overcome the thermodynamic stability of the starting materials.[1] The substrate , N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine, presents a significant synthetic hurdle due to the profound steric bulk imposed by the Cbz-protected piperidinyl moiety positioned at the α-carbon of the glycine derivative. This steric shield impedes the approach of the amine nucleophile to the activated carboxyl group, slowing reaction rates and often leading to incomplete conversions with standard coupling agents.

The selection of a potent coupling reagent is therefore paramount to drive the reaction to completion.[2] The ideal reagent must not only be highly reactive to overcome the steric barrier but also be designed to minimize the risk of side reactions, such as the epimerization of chiral centers, although the current substrate is a DL-mixture.

Caption: Steric shielding of the carboxylic acid in the target molecule.

Selection and Mechanism of Premier Coupling Reagents

To address the challenge of coupling sterically hindered acids, three classes of reagents are recommended based on their proven efficacy: onium salts (HATU), phosphonic anhydrides (T3P®), and carbodiimides with advanced additives (EDC/Oxyma).

HATU: The Gold Standard for Difficult Couplings

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium/uronium salt-based reagent widely regarded as the gold standard for challenging couplings, particularly those involving hindered substrates.[1][3] Its superiority stems from the formation of a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring creates a more reactive ester than its HOBt-based counterparts (like HBTU) and provides anchimeric assistance, stabilizing the transition state and accelerating the reaction.[4] This makes HATU exceptionally effective for overcoming steric barriers and minimizing epimerization.[5]

Mechanism:

-

The carboxylic acid, deprotonated by a non-nucleophilic base (e.g., DIPEA), attacks HATU.

-

A highly reactive OAt-active ester is formed, releasing tetramethylurea.[6]

-

The incoming amine attacks the OAt-ester to form the desired amide bond.[7]

Caption: Simplified workflow of HATU-mediated amide coupling.

T3P®: The Efficient and Green Alternative

T3P® (n-Propylphosphonic Anhydride) is a cyclic phosphonic anhydride that has gained significant traction as a powerful coupling reagent.[8] It is known for its high efficiency, low epimerization rates, and exceptionally clean workup, as its byproducts are water-soluble and easily removed by aqueous extraction.[9][10] T3P® is particularly effective for large-scale synthesis and with substrates prone to racemization.[10][11]

Mechanism:

-

The carboxylate attacks the T3P® cyclic anhydride, leading to ring-opening.

-

A mixed phosphonic-carboxylic anhydride intermediate is formed. This species is highly activated towards nucleophilic attack.[12]

-

The amine attacks the activated carbonyl of the mixed anhydride, forming the amide bond and water-soluble phosphonic acid byproducts.[13]

Caption: Simplified workflow of T3P®-mediated amide coupling.

EDC/Oxyma: The Modern Carbodiimide System

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate. While effective, this intermediate can be prone to racemization.[6] The addition of nucleophilic additives is crucial. While HOBt was the historical standard, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative that provides faster reaction rates and better suppression of racemization.[14][15] The EDC/Oxyma combination is a cost-effective and highly efficient system for a broad range of couplings.[16]

Mechanism:

-

The carboxylic acid adds to EDC, forming a highly reactive O-acylisourea intermediate.

-

Oxyma rapidly intercepts this intermediate to form an Oxyma-ester, which is more stable and less prone to racemization.

-

The amine attacks the Oxyma-ester to yield the final amide, regenerating Oxyma.

Comparative Analysis of Recommended Reagents

The choice of reagent often depends on a balance of reactivity, cost, scale, and workup convenience. The following table provides a comparative summary to guide selection.

| Feature | HATU | T3P® | EDC/Oxyma |

| Reagent Class | Aminium/Uronium Salt | Phosphonic Anhydride | Carbodiimide + Additive |

| Reactivity | Very High | High | Moderate to High |

| Performance with Hindered Substrates | Excellent, often the best choice[1][5] | Excellent[10][17] | Good, but may be slower |

| Racemization Risk | Very Low[1] | Very Low[9][10] | Low (with Oxyma)[14] |

| Byproduct Removal | Chromatography often required | Simple aqueous extraction[9][10] | Aqueous extraction (urea byproduct is water-soluble) |

| Relative Cost | High | Moderate | Low |

| Key Advantage | Highest reactivity for toughest cases | Easy workup, "green" profile, scalable | Cost-effective, widely applicable |

Detailed Experimental Protocols

The following protocols are designed for a small-scale (0.5 mmol) solution-phase coupling. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results.

Protocol 1: HATU-Mediated Coupling

Materials:

-

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine (1.0 eq, 0.5 mmol)

-

Amine (1.0 - 1.1 eq, 0.5 - 0.55 mmol)

-

HATU (1.1 eq, 0.55 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) (5 mL)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine and dissolve it in the anhydrous solvent.

-

Add HATU to the solution and stir for 2 minutes.

-

Add DIPEA to the mixture and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[18]

-

Add the amine to the activated mixture.

-

Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. Reaction is typically complete in 1-4 hours.

-

Workup: Dilute the reaction mixture with Ethyl Acetate. Wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: T3P®-Mediated Coupling

Materials:

-

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine (1.0 eq, 0.5 mmol)

-

Amine (1.0 eq, 0.5 mmol)

-

T3P® (50% solution in Ethyl Acetate) (1.5 eq, 0.75 mmol)

-

Pyridine or DIPEA (3.0 eq, 1.5 mmol)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (5 mL)

Procedure:

-

To a dry round-bottom flask, add the N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine, the amine, and the anhydrous solvent.

-

Add the base (Pyridine or DIPEA) and cool the mixture to 0 °C in an ice bath.

-

Slowly add the T3P® solution dropwise over 15-30 minutes.[9]

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. If using DCM, transfer to a separatory funnel and dilute with additional DCM. Wash successively with 1N HCl, water, saturated sodium bicarbonate solution, and brine. The phosphonic byproducts are removed in the aqueous layers.[13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

Protocol 3: EDC/Oxyma-Mediated Coupling

Materials:

-

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine (1.0 eq, 0.5 mmol)

-

Amine (1.0 eq, 0.5 mmol)

-

EDC·HCl (1.2 eq, 0.6 mmol)

-

Oxyma Pure (1.2 eq, 0.6 mmol)

-

DIPEA (if amine is a hydrochloride salt, 1.0 eq, 0.5 mmol)

-

Anhydrous DMF or DCM (5 mL)

Procedure:

-

To a dry round-bottom flask, add the N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine, Oxyma Pure, and the amine. Dissolve in the anhydrous solvent.

-

If the amine is provided as a hydrochloride salt, add 1.0 equivalent of DIPEA to liberate the free base.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl portion-wise to the stirred solution.[18]

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Workup: Remove the solvent under reduced pressure. Dilute the residue with Ethyl Acetate. Wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The EDC-urea byproduct is largely removed in the acidic and basic washes. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Conclusion and Recommendations

For the challenging amide bond formation with N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine, all three presented methods offer viable pathways, but the optimal choice depends on the specific project goals.

-

For Maximum Reactivity and Highest Chance of Success: HATU is the reagent of choice. Its superior activating ability makes it the most reliable option for overcoming severe steric hindrance, justifying its higher cost in complex, late-stage syntheses.[1][3]

-

For Scalability and Process-Friendly Workup: T3P® presents a compelling case. It combines high reactivity with an exceptionally simple, extraction-based workup that avoids chromatography for byproduct removal, making it ideal for scale-up and green chemistry initiatives.[10][11]

-

For a Cost-Effective Approach: EDC/Oxyma provides a robust and economical solution. While potentially requiring longer reaction times compared to HATU or T3P®, this modern carbodiimide system offers excellent performance with low epimerization risk and is a workhorse in many development labs.[14]

It is strongly recommended to perform small-scale trials to determine the optimal conditions for the specific amine substrate being used.

References

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

- Waghmare, A. A., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.

-

PubMed. (n.d.). Comparative study of methods to couple hindered peptides. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]

-

Semantic Scholar. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]

-

Curia Global. (2024). Understanding T3P® from start to finish. Retrieved from [Link]

-

Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Semantic Scholar. (2013). Propanephosphonic acid anhydride (T3P). A benign reagent for diverse applications inclusive of large-scale synthesis. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

-

ACS Omega. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]

-

AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

-

ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]

-

PubMed. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Retrieved from [Link]

-

EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Retrieved from [Link]

- Google Patents. (1995). WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent.

-

ResearchGate. (n.d.). Synthesis of N‐Cbz Amides and Their Applications in the Transamidation Reactions at Room Temperature. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]